molecular formula C9H12O4 B14897561 Dimethyl 2-(but-3-yn-1-yl)malonate

Dimethyl 2-(but-3-yn-1-yl)malonate

Cat. No.: B14897561
M. Wt: 184.19 g/mol
InChI Key: YUWCTPBJANQNJF-UHFFFAOYSA-N
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Description

Dimethyl 2-(but-3-yn-1-yl)malonate is an organic compound with the molecular formula C9H12O4. It is a derivative of malonic acid, featuring a but-3-yn-1-yl group attached to the second carbon of the malonate moiety. This compound is of interest due to its unique structure, which imparts distinct chemical properties and reactivity, making it valuable in various fields of scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-(but-3-yn-1-yl)malonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the alkyne position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkenes, alkanes.

    Substitution: Various substituted malonates depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2-(but-3-yn-1-yl)malonate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2-(but-3-yn-1-yl)malonate involves its reactivity towards nucleophiles and electrophiles. The compound’s alkyne group is particularly reactive, allowing for various addition and substitution reactions. The molecular targets and pathways depend on the specific reaction and application, often involving the formation of conjugated systems and subsequent functionalization .

Comparison with Similar Compounds

  • Dimethyl 2-(prop-2-yn-1-yl)malonate
  • Dimethyl 2-(3-phenylprop-2-yn-1-ylidene)malonate
  • Dimethyl 2-(2-nitro-1-phenylethyl)-2-(3-phenylprop-2-yn-1-yl)malonate

Comparison: Dimethyl 2-(but-3-yn-1-yl)malonate is unique due to its specific alkyne substitution, which imparts distinct reactivity compared to its analogs. For instance, dimethyl 2-(prop-2-yn-1-yl)malonate has a shorter alkyne chain, affecting its steric and electronic properties. The presence of different substituents in similar compounds can lead to variations in reactivity, stability, and applications .

Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

dimethyl 2-but-3-ynylpropanedioate

InChI

InChI=1S/C9H12O4/c1-4-5-6-7(8(10)12-2)9(11)13-3/h1,7H,5-6H2,2-3H3

InChI Key

YUWCTPBJANQNJF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCC#C)C(=O)OC

Origin of Product

United States

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